Cas no 570-59-2 (5α-Pregnan-17α-ol-3,20-dione)

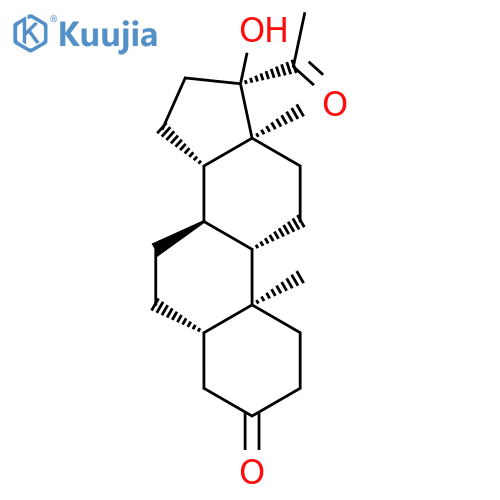

5α-Pregnan-17α-ol-3,20-dione structure

商品名:5α-Pregnan-17α-ol-3,20-dione

CAS番号:570-59-2

MF:C21H32O3

メガワット:332.476986885071

CID:946417

5α-Pregnan-17α-ol-3,20-dione 化学的及び物理的性質

名前と識別子

-

- 17-alpha-hydroxy-5-alpha-pregnane-3,20-dione

- 5-ALPHA-PREGNAN-17-OL-3,20-DIONE

- 5ALPHA-PREGNAN-17ALPHA-OL-3,20-DIONE

- 5A-pregnan-17A-ol-3-20-dione

- Allopregnan-17ALPHA-ol-3,20-dione

- (5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

- 5A-PREGNAN-17A-OL-3,20-DIONE

- 5alpha-pregnane-17alpha-ol-3,20-dione

- 5α-Pregnan-17α-ol-3,20-dione

-

計算された属性

- せいみつぶんしりょう: 332.23500

じっけんとくせい

- PSA: 54.37000

- LogP: 3.91830

5α-Pregnan-17α-ol-3,20-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P711323-5mg |

5α-Pregnan-17α-ol-3,20-dione |

570-59-2 | 5mg |

$ 155.00 | 2023-04-15 | ||

| TRC | P711323-25mg |

5α-Pregnan-17α-ol-3,20-dione |

570-59-2 | 25mg |

$ 800.00 | 2023-09-06 | ||

| TRC | P711323-50mg |

5α-Pregnan-17α-ol-3,20-dione |

570-59-2 | 50mg |

$ 1183.00 | 2023-04-15 |

5α-Pregnan-17α-ol-3,20-dione 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

570-59-2 (5α-Pregnan-17α-ol-3,20-dione) 関連製品

- 13027-33-3(5α-hydroxy-6-keto Cholesterol)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量